1,3-Dimethylpyrazole-5-boronic acid
Overview
Description
1,3-Dimethylpyrazole-5-boronic acid is a useful research compound. Its molecular formula is C5H9BN2O2 and its molecular weight is 139.95 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,3-Dimethylpyrazole-5-boronic acid, also known as (1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the transition metal catalyst, typically palladium, used in the Suzuki-Miyaura reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki-Miyaura reaction, which results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature , which could influence its handling and storage.
Result of Action
The result of the action of this compound in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed in an aqueous solution and can be influenced by the pH of the solution . Additionally, the reaction is often performed under an inert atmosphere to prevent oxidation . The compound itself is classified as a combustible solid, and it should be handled and stored appropriately to ensure safety .
Biochemical Analysis
Biochemical Properties
1,3-Dimethylpyrazole-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, facilitating its interaction with various biomolecules.
Cellular Effects
This compound has been observed to influence cellular processes in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular function, including alterations in metabolic pathways and gene regulation. For example, its ability to form covalent bonds with biomolecules can impact enzyme activity and protein function, thereby influencing cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the slow release rate of the active boronic acid allows it to remain at low concentrations, which can be beneficial for certain biochemical reactions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form covalent bonds with biomolecules allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with enzymes can lead to changes in the activity of metabolic pathways, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The boronic acid group plays a crucial role in these interactions, facilitating the compound’s transport and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The boronic acid group is essential for these interactions, enabling the compound to localize to specific subcellular regions .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)8(2)7-4/h3,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAWPADCPXAWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460064 | |
Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-68-2 | |
Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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